![molecular formula C16H15IN2O3 B1189300 N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B1189300.png)
N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. The presence of functional groups like hydroxyl, iodine, and phenoxy in its structure suggests potential reactivity and utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-iodobenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the hydrazine derivative.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to the presence of bioactive functional groups.
Medicine: Explored as a potential drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and hydrazone linkage suggests potential interactions with nucleophilic sites in proteins or DNA, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
N’-(2-hydroxy-5-chlorobenzylidene)-2-(2-methylphenoxy)acetohydrazide: Contains a chlorine atom instead of iodine, potentially altering its chemical and biological properties.
N’-(2-hydroxy-5-nitrobenzylidene)-2-(2-methylphenoxy)acetohydrazide: The presence of a nitro group can significantly impact its reactivity and biological effects.
Uniqueness
N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to similar compounds. The combination of hydroxyl, iodine, and phenoxy groups in its structure provides a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C16H15IN2O3 |
|---|---|
Molekulargewicht |
410.21g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15IN2O3/c1-11-4-2-3-5-15(11)22-10-16(21)19-18-9-12-8-13(17)6-7-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
InChI-Schlüssel |
KPTQIJNPKYYAGB-GIJQJNRQSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


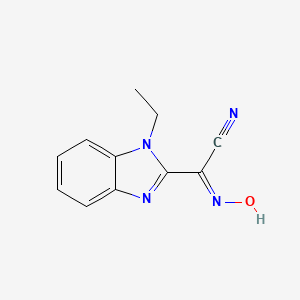
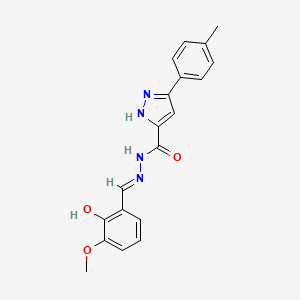
![N'-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1189225.png)
![N-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide](/img/no-structure.png)
![2-Methoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B1189227.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B1189229.png)
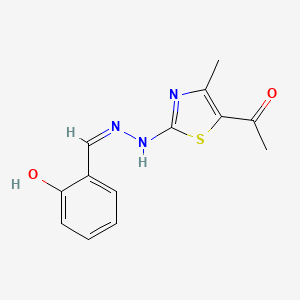
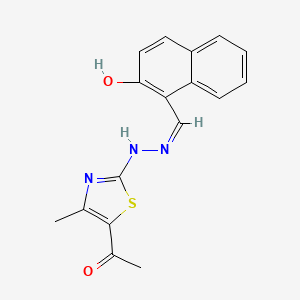
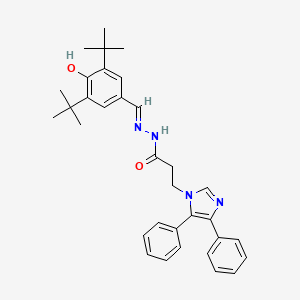
![2-[(2-methyl-1,3-benzothiazol-6-yl)hydrazono]-3-oxo-3-phenyl-N-(3-pyridinyl)propanamide](/img/structure/B1189239.png)
